4-Azatricyclo[4.3.1.13,8]undecane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azatricyclo[4.3.1.13,8]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with ammonia and formaldehyde, followed by cyclization to form the tricyclic structure . Another approach includes the use of maleimide and cyclohex-2-en-1-one in the presence of p-toluenesulfonic acid and isopropenyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Azatricyclo[4.3.1.13,8]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atom in the tricyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, amines, and alkylated compounds .
Scientific Research Applications
4-Azatricyclo[4.3.1.13,8]undecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways and molecular targets depend on the derivative and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Adamantane: Shares a similar cage-like structure but lacks the nitrogen atom.
Tricycloundecane: Another tricyclic compound with a different arrangement of carbon atoms.
Diadamantane: Consists of two adamantane units linked together.
Uniqueness
4-Azatricyclo[4.3.1.13,8]undecane is unique due to its nitrogen atom, which imparts different chemical reactivity and potential biological activity compared to purely carbon-based tricyclic compounds .
Properties
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-2-9-3-8(1)5-10(4-7)11-6-9/h7-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKHNIDATUGNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274944 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-74-5 | |
Record name | 4-Azatricyclo[4.3.1.13,8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4-azatricyclo[4.3.1.13,8]undecane?
A1: Several efficient synthetic pathways have been developed for 4-azahomoadamantane. Two prominent methods include:
- Beckmann Rearrangement: This approach utilizes the rearrangement of an oxime derived from a suitable tricyclic ketone precursor [].
- Schmidt Rearrangement: This method involves the reaction of a tricyclic ketone with hydrazoic acid, leading to the formation of the desired azahomoadamantane structure [].
Q2: What is known about the structure of this compound and its derivatives?
A2: this compound is a tricyclic system with a nitrogen atom incorporated into the adamantane-like framework. The nitrogen atom provides a site for further functionalization, leading to a variety of derivatives. These derivatives have been characterized using spectroscopic techniques like IR and NMR, which provide insights into their structural features [, , ].
Q3: How does the structure of this compound derivatives influence their photochemical reactivity?
A4: Studies have shown that 5-methylene-4-aroyl and -acryloyl derivatives of this compound exhibit distinct photocyclization behaviors. While N-aroyl derivatives readily undergo 6-electron photocyclization to form isoquinolinone derivatives, N-acryloyl derivatives tend to yield vinylogous amides through a 1,3-acyl shift. Notably, the methacryloyl derivative favors cyclization, highlighting the influence of substituent steric effects on the reaction pathway [, ].
Q4: Have computational methods been employed to study this compound derivatives?
A5: Yes, molecular mechanics calculations, specifically MM2 calculations, have been used to investigate the conformational preferences of N-acryloyl enamines derived from this compound. These studies provide valuable information about the influence of conformation on the observed photocyclization and acyl shift reactions [].
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